molecular formula C16H20F4N4O4 B135386 F-Amidine (trifluoroacetate salt) CAS No. 877617-46-4

F-Amidine (trifluoroacetate salt)

Cat. No.: B135386
CAS No.: 877617-46-4
M. Wt: 408.35 g/mol
InChI Key: RJYLIKJNBRPBOO-MERQFXBCSA-N
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Description

F-Amidine (trifluoroacetate salt) is a chemical compound known for its role as an inhibitor of protein arginine deiminases (PADs). It is particularly selective for PAD1 and PAD4, making it a valuable tool in biochemical research. The compound has the molecular formula C14H19FN4O2 • CF3COOH and a molecular weight of 408.4 .

Mechanism of Action

Target of Action

F-Amidine (trifluoroacetate salt) is an inhibitor of protein arginine deiminases (PADs), specifically PAD1 and PAD4 . PADs are enzymes that catalyze the conversion of arginine residues in proteins to citrulline, a process known as citrullination .

Mode of Action

F-Amidine selectively inhibits PAD1 and PAD4 by irreversibly inactivating all four PAD subtypes . This inactivation occurs through the covalent modification of an active site cysteine that is crucial for the enzyme’s catalytic activity .

Biochemical Pathways

The primary biochemical pathway affected by F-Amidine is the citrullination process, which is catalyzed by PADs . By inhibiting PADs, F-Amidine disrupts this pathway, potentially affecting various biological processes where citrullination plays a role, such as gene regulation and immune response.

Pharmacokinetics

It is soluble in DMF and DMSO at 20 mg/ml, in ethanol at 30 mg/ml, and in PBS (pH 7.2) at 10 mg/ml . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

F-Amidine’s inhibition of PADs has been shown to have cytotoxic effects on certain cancer cell lines. Specifically, it has been found to be cytotoxic to HL-60, MCF-7, and HT-29 cancer cell lines .

Action Environment

The action of F-Amidine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as it is recommended to be stored at -20°C . Furthermore, the pH of the environment could potentially influence its solubility and therefore its bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of F-Amidine (trifluoroacetate salt) involves multiple steps, starting with the preparation of the core amidine structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of F-Amidine (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of high-purity reagents .

Chemical Reactions Analysis

Types of Reactions

F-Amidine (trifluoroacetate salt) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction typically produces the corresponding reduced forms .

Scientific Research Applications

F-Amidine (trifluoroacetate salt) has a wide range of scientific research applications:

    Chemistry: It is used as a selective inhibitor in studies involving protein arginine deiminases, helping to elucidate the role of these enzymes in various biochemical pathways.

    Biology: The compound is used to study the process of citrullination, a post-translational modification of proteins that plays a role in gene regulation and immune response.

    Medicine: F-Amidine (trifluoroacetate salt) is investigated for its potential therapeutic applications in diseases such as cancer and rheumatoid arthritis, where PADs are implicated.

    Industry: The compound is used in the development of diagnostic tools and therapeutic agents targeting PADs

Comparison with Similar Compounds

Similar Compounds

Uniqueness

F-Amidine (trifluoroacetate salt) is unique due to its high selectivity for PAD1 and PAD4, making it a valuable tool for studying these specific enzymes. Its ability to irreversibly inhibit PADs through covalent modification of the active site cysteine sets it apart from other inhibitors .

Properties

IUPAC Name

N-[(2S)-1-amino-5-[(1-amino-2-fluoroethylidene)amino]-1-oxopentan-2-yl]benzamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN4O2.C2HF3O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10;3-2(4,5)1(6)7/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21);(H,6,7)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJYLIKJNBRPBOO-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N[C@@H](CCCN=C(CF)N)C(=O)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877617-46-4
Record name Benzamide, N-[(1S)-1-(aminocarbonyl)-4-[(2-fluoro-1-iminoethyl)amino]butyl]-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877617-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research paper mentions that F-Amidine (trifluoroacetate salt) inhibits Peptidylarginine deiminase 4 (PAD4). Can you elaborate on how this inhibition affects neutrophil adhesion?

A1: F-Amidine (trifluoroacetate salt) specifically inhibits PAD4, an enzyme responsible for converting arginine residues in proteins to citrulline []. The study demonstrates that in neutrophils stimulated by CXCL1, PAD4 translocates to the cytoplasm and citrullinates Protein disulfide isomerase A1 (PDIA1) []. This citrullination of PDIA1 is crucial for the activation of β2-integrin and subsequent F-actin polymerization, processes essential for neutrophil adhesion to endothelial cells []. By inhibiting PAD4, F-Amidine (trifluoroacetate salt) prevents PDIA1 citrullination, effectively disrupting the downstream cascade that leads to neutrophil adhesion [].

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